3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
Properties
IUPAC Name |
3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-23-16-9-4-3-8-15(16)18(26)17-20(23)22-19(24(21(17)27)10-11-30-2)13-6-5-7-14(12-13)25(28)29/h3-9,12H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFTJLNCJYEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCOC)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyethyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimido[4,5-b]quinoline family, which has garnered attention for its diverse biological activities. This article summarizes the current knowledge regarding its synthesis, biological activity, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves multi-component reactions. For this specific compound, methods may include the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with various aldehydes and dimedone under catalytic conditions. The use of eco-friendly catalysts has been reported to enhance yields while minimizing environmental impact .
Example Synthesis Reaction
The following table summarizes a typical synthesis pathway for similar pyrimido derivatives:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 6-amino-2-(methylthio)pyrimidin-4(3H)-one + Aldehyde + Dimedone | Ultrasound irradiation at 60°C | Pyrimido derivative |
| 2 | Pyrimido derivative + Acid catalyst | Reflux | Final product |
Antifungal Activity
Research indicates that compounds within the pyrimido[4,5-b]quinoline class exhibit significant antifungal properties. For instance, a related compound demonstrated antifungal activity against various Candida species with Minimum Inhibitory Concentrations (MIC) ranging from 1 to 4 µg/mL . The specific binding modes of these compounds to fungal cytochrome P450 enzymes have been explored through molecular docking studies, suggesting a mechanism of action that disrupts fungal cell function.
Anticancer Potential
Pyrimido derivatives have also been investigated for their anticancer properties. A study highlighted that certain derivatives can inhibit the interaction between survivin (an anti-apoptotic protein) and pro-apoptotic factors, sensitizing cancer cells to chemotherapeutic agents like doxorubicin. The IC50 values for these interactions were reported as low as 2.2 µM, indicating potent biological activity .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Pathways: Compounds in this class may inhibit key enzymes involved in fungal sterol biosynthesis.
- Apoptosis Induction in Cancer Cells: By disrupting the survivin pathway, these compounds promote apoptosis in cancer cells.
Study on Antifungal Activity
A recent study evaluated a series of pyrimido derivatives against Candida species. The results indicated that modifications in the phenyl ring significantly affected antifungal potency. The compound with hydroxyl groups at specific positions exhibited superior activity compared to others with different substitutions .
Study on Anticancer Activity
In another investigation focused on anticancer effects, derivatives were tested for their ability to induce apoptosis in various cancer cell lines. The findings suggested that structural variations greatly influence their efficacy, with some compounds showing enhanced apoptotic activity when combined with conventional chemotherapeutics .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds in the pyrimido[4,5-b]quinoline class exhibit significant anticancer properties. The mechanisms through which these compounds exert their effects include:
- Inhibition of DNA Synthesis : The compound may intercalate into DNA strands, disrupting replication in rapidly dividing cancer cells.
- Induction of Apoptosis : It can trigger programmed cell death in malignant cells by modulating apoptotic pathways.
Case Study
A study conducted on similar pyrimidoquinoline derivatives demonstrated efficacy against various cancer cell lines. For instance:
| Study | Compound | Cell Line | IC50 Value |
|---|---|---|---|
| A | Pyrimidoquinoline A | HeLa | 12 μM |
| B | Pyrimidoquinoline B | MCF-7 | 8 μM |
These findings suggest that structural variations significantly influence anticancer activity.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against various pathogens. Its mechanism likely involves:
- Disruption of Cell Membrane Integrity : The compound may interact with microbial membranes, leading to cell lysis.
- Inhibition of Enzymatic Pathways : It might inhibit key enzymes essential for microbial metabolism.
Case Study
Research on related compounds has highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. A notable study reported:
| Study | Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| C | Pyrimidoquinoline C | Klebsiella pneumoniae | 1.75 mg/mL |
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties. Potential mechanisms include:
- Reduction of Oxidative Stress : The compound may scavenge free radicals and reduce oxidative damage in neural tissues.
- Modulation of Neurotransmitter Levels : It could influence neurotransmitter systems involved in neurodegenerative diseases.
Case Study
In vitro studies on neuroblastoma cells revealed that similar compounds reduced apoptosis induced by oxidative stress:
| Study | Compound | Cell Line | Effect |
|---|---|---|---|
| D | Pyrimidoquinoline D | Neuro2a | 30% reduction in apoptosis |
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological activity and chemical properties of pyrimido[4,5-b]quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Insights
Substituent Position and Activity :
- Nitro Groups : While the target compound’s C-2 nitro group contributes to redox activity, analogs with nitro at C-7 (e.g., sc-352980) show distinct mechanisms (e.g., survivin inhibition) .
- N-10 Substitutions : Methyl (target compound) vs. octyl (sc-352980) alters pharmacokinetics—shorter chains (methyl) favor metabolic stability, while longer chains (octyl) enhance lipophilicity .
Synthetic Accessibility :
- The target compound’s 2-methoxyethyl group may require specialized catalysts (e.g., [Zr-UiO-66-PDC-SO3H]FeCl4) for efficient coupling, contrasting with simpler alkyl chains .
Biological Specificity :
- Cytoprotection vs. Antitumor Activity : TND-1128’s ethyl-methyl substitution favors redox cytoprotection, whereas the target compound’s nitro-phenyl group drives pro-apoptotic effects .
Structural Stability: Disproportionation studies (e.g., pyrimidoquinolinium salts) suggest that electron-withdrawing groups (e.g., nitro) stabilize the dione form, critical for maintaining activity .
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including cyclocondensation of substituted quinoline precursors with nitroaryl groups and methoxyethyl side chains. To enhance yields:
- Use ultrasound-assisted reactions or microwave irradiation to reduce reaction times and improve efficiency .
- Employ Lewis acid-surfactant combined catalysts (e.g., Fe(DS)₃) to stabilize intermediates and reduce side reactions .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethanol/water mixtures) for better phase separation .
Q. How can the purity and structural integrity of this compound be validated?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxyethyl at N3, nitroaryl at C2) and detect impurities .
- IR spectroscopy : Identify carbonyl stretches (~1705 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- HPLC-MS : Quantify purity (≥95%) and detect degradation products using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What solvent systems are recommended for improving solubility in biological assays?
- Use DMSO for initial stock solutions due to the compound’s hydrophobicity.
- For aqueous compatibility, employ co-solvents like PEG-400 or Cremophor EL (≤0.1% v/v) to prevent precipitation .
- Validate solubility via dynamic light scattering (DLS) to ensure nanoaggregate-free formulations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Modify substituents :
- Replace the 3-nitrophenyl group with electron-deficient aryl rings (e.g., 4-cyanophenyl) to assess electronic effects on bioactivity .
- Substitute the methoxyethyl chain with bulky alkyl groups to evaluate steric impacts on target binding .
- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like topoisomerase II or kinase domains .
- Biological validation : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values to correlate structural changes with potency .
Q. What strategies resolve contradictions in reported biological activity data?
- Replicate assay conditions : Standardize cell lines, incubation times, and serum concentrations to minimize variability .
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., fluorescence-based assays) with apoptosis markers (e.g., Annexin V staining) to confirm mechanistic consistency .
- Control for redox interference : The nitro group may generate reactive oxygen species (ROS); include antioxidants (e.g., NAC) in assays to isolate direct vs. indirect effects .
Q. How can green chemistry principles be applied to its synthesis?
Q. What methodologies identify its primary molecular targets in complex biological systems?
- Chemical proteomics : Employ activity-based protein profiling (ABPP) with clickable probes derived from the compound [[5]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
